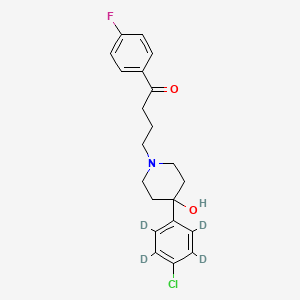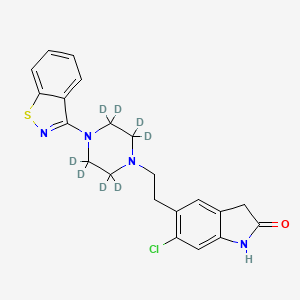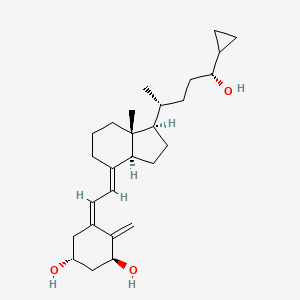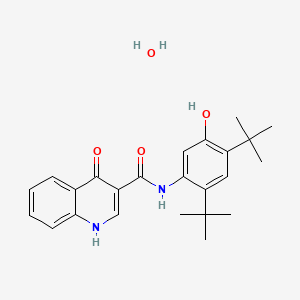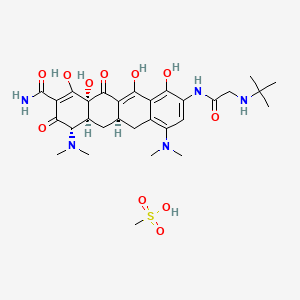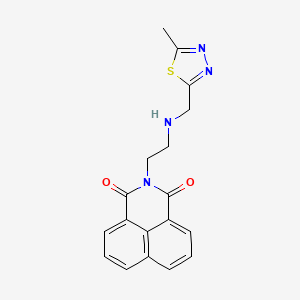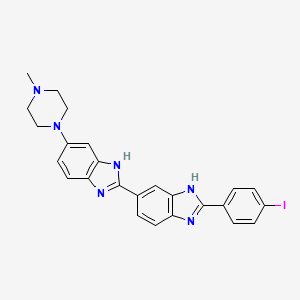
LY2365109 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY2365109 hydrochloride is a potent and selective GlyT1 inhibitor, with an IC50 of 15.8 nM for glycine uptake in cells over-expressing hGlyT1a . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of LY2365109 hydrochloride is C22H28ClNO5 . The molecular weight is 421.91 g/mol . The structure includes a benzodioxol group, a tert-butyl group, and a phenoxy group .Physical And Chemical Properties Analysis
LY2365109 hydrochloride is a solid, white to off-white compound . It has a high solubility in DMSO (≥ 31 mg/mL) but is insoluble in water . The compound has a rotatable bond count of 8 and a topological polar surface area of 68.2 Ų .Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 (GlyT1) Inhibition
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) . The IC50 values are 15.8 nM at GlyT1 and > 30,000 nM at GlyT2, indicating its high selectivity for GlyT1 over GlyT2 .
Elevation of CSF Levels of Glycine
The compound induces a dose-dependent elevation in cerebrospinal fluid (CSF) levels of glycine . This could have implications in the treatment of disorders where glycine levels are implicated.
Enhancement of Acetylcholine Release
LY2365109 hydrochloride has been shown to enhance the release of acetylcholine in the striatum . This could potentially be beneficial in conditions where acetylcholine levels are deficient.
Enhancement of Dopamine Release
In addition to acetylcholine, the compound also enhances the release of dopamine in the prefrontal cortex . This could have potential applications in the treatment of disorders related to dopamine dysregulation.
Locomotor Activity Modulation
At higher doses, LY2365109 hydrochloride produces profound locomotor impairments . This could be of interest in studying the mechanisms of motor control and related disorders.
Respiratory Function Modulation
The compound has been shown to cause respiratory impairments at higher doses . This could be useful in studying the effects of glycine transport inhibition on respiratory function.
Wirkmechanismus
Target of Action
LY2365109 hydrochloride is a potent and selective inhibitor of glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft back into neurons and glial cells. By inhibiting GlyT1, LY2365109 increases the availability of glycine in the synaptic cleft .
Mode of Action
LY2365109 binds to GlyT1 with high affinity, preventing the transporter from reabsorbing glycine into the presynaptic neuron. This inhibition leads to elevated levels of glycine in the synaptic cleft, which can enhance glycine-mediated neurotransmission. Glycine acts as a co-agonist at NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity, learning, and memory .
Biochemical Pathways
The primary biochemical pathway affected by LY2365109 is the glycine reuptake pathway. By inhibiting GlyT1, the compound increases extracellular glycine levels, which in turn enhances NMDA receptor activity. This can lead to increased calcium influx into neurons, promoting various downstream signaling pathways involved in synaptic plasticity and neuroprotection .
Pharmacokinetics
LY2365109 hydrochloride exhibits favorable pharmacokinetic properties. It is well-absorbed when administered orally and has a good bioavailability. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained inhibition of GlyT1, making it effective for therapeutic use .
Result of Action
At the molecular level, LY2365109 increases glycine levels in the synaptic cleft, enhancing NMDA receptor function. This can lead to improved synaptic plasticity and cognitive function. At the cellular level, the increased NMDA receptor activity can promote neuroprotection and potentially ameliorate symptoms of neurological disorders such as schizophrenia and epilepsy .
Action Environment
The efficacy and stability of LY2365109 can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and modulators in the synaptic cleft can affect its inhibitory action on GlyT1. Additionally, factors such as pH, temperature, and the presence of metabolic enzymes can influence the compound’s stability and bioavailability .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOAGQZHDAFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LY2365109 hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-AMINOBENZOIC ACID, [RING-14C(U)]](/img/no-structure.png)
